[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone
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Overview
Description
[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone is a complex organic compound that features a combination of azepane, fluorophenyl, bromophenyl, and methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and introduce the azepane and methanone groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often require stringent control of reaction parameters to ensure consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for monitoring and purification.
Chemical Reactions Analysis
Types of Reactions
[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Properties
IUPAC Name |
[4-(azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c1-25-19-9-7-14(12-16(19)21)20(24)15-6-8-18(17(22)13-15)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUMIONXZJQETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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